2-(Trifluoromethyl)pyridine-4-carbonyl chloride chemical structure
2-(Trifluoromethyl)pyridine-4-carbonyl chloride chemical structure
An In-depth Technical Guide to 2-(Trifluoromethyl)pyridine-4-carbonyl chloride: Synthesis, Reactivity, and Applications
Introduction
2-(Trifluoromethyl)pyridine-4-carbonyl chloride stands as a pivotal heterocyclic building block in modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical development. The strategic incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts a unique combination of properties to derivative molecules. The -CF3 group is well-known for enhancing metabolic stability, increasing lipophilicity, and improving receptor binding affinity through favorable electronic interactions. The pyridine ring itself is a common pharmacophore, offering aqueous solubility and diverse points for molecular modification.
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the chemical structure, physicochemical properties, synthesis, and reactivity of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride. Furthermore, it delves into its significant applications as a key intermediate, supported by detailed protocols, mechanistic insights, and authoritative references.
Chemical Structure and Physicochemical Properties
The foundational attributes of a chemical reagent are its structure and physical properties. 2-(Trifluoromethyl)pyridine-4-carbonyl chloride is an activated form of its corresponding carboxylic acid, designed for facile reaction with a wide range of nucleophiles.
Caption: Chemical Structure of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride.
The properties of the parent carboxylic acid, 2-(Trifluoromethyl)isonicotinic acid, are well-documented and provide a baseline for understanding the reactivity and handling of the acyl chloride derivative.
| Property | Value | Source |
| Parent Acid CAS Number | 131747-41-6 | [1] |
| Molecular Formula | C7H3ClF3NO | N/A |
| Molecular Weight | 209.55 g/mol | N/A |
| Appearance | Typically a liquid or low-melting solid | Inferred |
| Reactivity | Highly reactive, moisture-sensitive | General Chemical Knowledge |
Synthesis and Purification
The primary route to 2-(Trifluoromethyl)pyridine-4-carbonyl chloride is through the chlorination of its parent carboxylic acid, 2-(trifluoromethyl)isonicotinic acid. This precursor acid can be synthesized via several reported methods.
Synthesis of the Precursor: 2-(Trifluoromethyl)isonicotinic acid
A common strategy involves building the pyridine ring from acyclic fluorinated precursors. For instance, ethyl 4,4,4-trifluoroacetoacetate can serve as a readily available starting material.[2] The general workflow involves the formation of a dienyl intermediate followed by cyclization with an ammonia source to form the pyridine ring.
Caption: Synthetic workflow for 2-(Trifluoromethyl)isonicotinic Acid.
Conversion to the Acyl Chloride
The conversion of the carboxylic acid to the highly reactive acyl chloride is a standard procedure in organic synthesis. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Experimental Protocol: Synthesis of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride
Disclaimer: This is a representative protocol and must be performed by qualified personnel with appropriate safety measures.
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Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-(Trifluoromethyl)isonicotinic acid (1.0 eq).
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Solvent Addition: Add an excess of thionyl chloride (SOCl₂) (approx. 5-10 eq), which can also serve as the solvent. Alternatively, an inert solvent like dichloromethane (DCM) or toluene can be used.
-
Catalyst (Optional): Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops). The Vilsmeier-Haack reagent formed in situ accelerates the reaction.
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Reaction: Heat the mixture to reflux (typically 70-80°C for neat SOCl₂) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride under reduced pressure. It is crucial to use a trap containing a sodium hydroxide solution to neutralize the toxic SOCl₂ vapors.
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Purification: The resulting crude 2-(Trifluoromethyl)pyridine-4-carbonyl chloride can often be used directly in the next step. If higher purity is required, it can be purified by vacuum distillation.
Reactivity and Mechanistic Insights
The synthetic utility of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride stems from the high electrophilicity of the carbonyl carbon. This makes it an excellent acylating agent that readily reacts with a variety of nucleophiles.
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Causality: The presence of the electron-withdrawing chlorine atom and the resonance effect of the carbonyl group create a strong partial positive charge on the carbonyl carbon, making it highly susceptible to nucleophilic attack. The trifluoromethyl group further enhances this electrophilicity through its potent inductive electron-withdrawing effect.
Caption: General reactivity of 2-(Trifluoromethyl)pyridine-4-carbonyl chloride.
The pyridine nitrogen can be protonated under acidic conditions or quaternized, which can modulate the reactivity of the ring and its substituents. However, under the typical neutral or slightly basic conditions used for acylation, the primary site of reaction is the acyl chloride.
Applications in Drug Discovery and Materials Science
The trifluoromethylpyridine motif is a privileged structure in medicinal chemistry and agrochemistry.[3] The title compound serves as a key intermediate for introducing this valuable moiety into target molecules.
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Pharmaceuticals: Trifluoromethyl-substituted pyridines are integral to many biologically active compounds.[3][4] They have been incorporated into molecules targeting a wide range of diseases. For example, derivatives have been investigated as potent and selective COMT (Catechol-O-methyltransferase) inhibitors for potential use in treating Parkinson's disease.[2][5][6] The introduction of this specific acyl chloride allows for the rapid synthesis of amide libraries for structure-activity relationship (SAR) studies. Enasidenib, an IDH2 inhibitor, is an example of an approved drug containing a trifluoromethylpyridine moiety.[3]
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Agrochemicals: This scaffold is also found in modern herbicides and pesticides.[3] The trifluoromethyl group often enhances the efficacy and metabolic stability of the active ingredient. For example, Pyroxsulam is an herbicide containing a 4-(trifluoromethyl)pyridine substructure.[3]
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Materials Science: The parent compound, 2-chloro-4-(trifluoromethyl)pyridine, is used to synthesize ligands like 4,4′-bis(trifluoromethyl)-2,2′-bipyridine.[7] These ligands are crucial in coordination chemistry for creating metal complexes with specific electronic and photophysical properties, applicable in areas like organic light-emitting diodes (OLEDs) and photocatalysis.[8]
Spectroscopic Data and Characterization
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¹H NMR: The aromatic protons on the pyridine ring would appear in the downfield region (typically δ 7.5-9.0 ppm), showing characteristic coupling patterns.
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¹³C NMR: The carbonyl carbon would exhibit a signal around δ 160-170 ppm. The carbon attached to the trifluoromethyl group would show a quartet due to C-F coupling.
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¹⁹F NMR: A sharp singlet corresponding to the -CF₃ group would be observed, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[9]
-
IR Spectroscopy: A strong absorption band characteristic of the C=O stretch in an acyl chloride would be present, typically between 1750 and 1810 cm⁻¹.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight, along with a characteristic M+2 peak due to the chlorine-37 isotope.
Safety and Handling
2-(Trifluoromethyl)pyridine-4-carbonyl chloride is a reactive chemical and must be handled with appropriate precautions. The safety data for related compounds like 2-chloro-5-(trifluoromethyl)pyridine provides a strong basis for its handling procedures.[10]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with a face shield, and a lab coat.[11][12] Work should be conducted in a well-ventilated chemical fume hood.[13]
-
Handling: This compound is moisture-sensitive (hydrolyzes to the carboxylic acid and HCl) and should be handled under an inert atmosphere (e.g., nitrogen or argon). Avoid inhalation of vapors and contact with skin and eyes.[11][14] Keep away from sources of ignition.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[15]
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water and seek medical attention.[12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[12]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration and consult a physician.[12]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[12]
-
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.[11]
References
-
Kiss, L. E., Ferreira, H. S., & Learmonth, D. A. (2008). Efficient synthesis of 2-(trifluoromethyl)nicotinic acid derivatives from simple fluorinated precursors. Organic Letters, 10(9), 1835–1837. [Link]
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ACS Publications. (n.d.). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
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Indagoo Research Chemicals. (2025). Safety Data Sheet. Retrieved from [Link]
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Kiss, L. E., et al. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Organic Letters. [Link]
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ResearchGate. (2008). Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors. Retrieved from [Link]
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Ogawa, Y., & Tsubokura, I. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 160–169. [Link]
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Supporting Information for a related publication. (n.d.). General information. Retrieved from [Link]
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NIST. (n.d.). 2-Chloro-4-trifluoromethylpyridine. Retrieved from [Link]
- Google Patents. (n.d.). CN116425671A - Synthesis method of 2-chloro-4- (trifluoromethyl) pyridine.
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PubChem. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine. Retrieved from [Link]
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Musacchio, A. J., et al. (2021). Leveraging Divergent Ligand-to-Metal Charge-Transfer Excited State Pathways for Catalyst Control over Alkoxyl Radical Reactivity. Journal of the American Chemical Society. [Link]
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Zhu, X. M., et al. (2013). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
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Jubilant Ingrevia. (n.d.). 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Retrieved from [Link]
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MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
Mathew, B., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Processes. [Link]
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